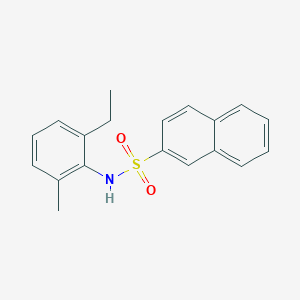

N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

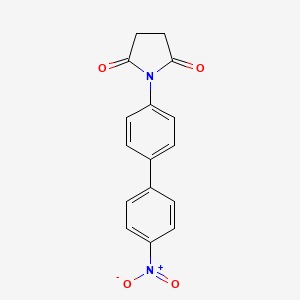

The molecular structure of “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely be complex due to the presence of multiple functional groups. The naphthalene group is a polycyclic aromatic hydrocarbon, and the sulfonamide group contains a sulfur atom bonded to an amine group .

Chemical Reactions Analysis

The chemical reactions involving “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would likely depend on the specific conditions and reagents used. Sulfonamides, for example, are known to undergo reactions such as hydrolysis, especially under acidic or alkaline conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide” would depend on its specific molecular structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .

Wissenschaftliche Forschungsanwendungen

Asymmetric Catalysis

The compound plays a crucial role in the asymmetric catalysis process, particularly in the hydrogenation of N-(2-ethyl-6-methylphenyl)-1-methoxypropan-2-imine . This step is critical for the industrial production of the agrochemical (S)-metolachlor . The process involves overcoming the steric hindrance of the carbon–nitrogen double bond, which is achieved using a mixture of iridium complexes and other catalysts .

Biocatalysis

In biocatalysis, N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide is used as a precursor for the production of herbicides. Enzymes like lipases are employed for the enantioselective resolution of the compound, which is an essential step in creating optically active herbicides .

Wirkmechanismus

Target of Action

N-(2-ethyl-6-methylphenyl)-2-naphthalenesulfonamide, a member of the chloroacetanilide family, primarily targets the protein synthesis machinery in cells . It inhibits the synthesis of proteins, thereby blocking cell division . This makes it effective in controlling the growth of various organisms, particularly weeds .

Mode of Action

The compound interacts with its targets by binding covalently to enzymes, coenzymes, or metabolic intermediates containing sulfhydryl (-SH) groups . This interaction disrupts the normal functioning of these molecules, leading to inhibition of protein synthesis and cell division .

Biochemical Pathways

The compound affects several biochemical pathways. It inhibits the synthesis of lipids, isoprenoids, and other metabolic processes requiring coenzyme A . The disruption of these pathways leads to the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Pharmacokinetics

It is known that after application to the soil, it is absorbed by the shoots and roots of germinating plants . Some moisture is required following pre-emergence application, although the compound is more active in dry conditions than other chloroacetamide herbicides .

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of protein and chlorophyll synthesis, leading to blocked cell division . This results in the inhibition of early seedling growth and causes injury symptoms in susceptible species .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, some moisture is required following pre-emergence application for the compound to be effective . Additionally, the compound has been found to accumulate in both soil and water, resulting in environmental hazards, especially in aquatic niches .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO2S/c1-3-15-10-6-7-14(2)19(15)20-23(21,22)18-12-11-16-8-4-5-9-17(16)13-18/h4-13,20H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWFUJYZSZHASN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC(=C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-ethyl-6-methylphenyl)naphthalene-2-sulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[2-(3-ethyl-5-methylphenoxy)ethoxy]-3-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5698186.png)

![3-allyl-2-(methylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5698205.png)

![N-(2-dibenzo[b,d]furan-2-ylethyl)-2-methoxy-4-(methylthio)benzamide](/img/structure/B5698223.png)

![1-[(5-chloro-2-thienyl)sulfonyl]-4-(2-methyl-3-furoyl)piperazine](/img/structure/B5698231.png)

![3-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)propanoic acid](/img/structure/B5698246.png)

![N-[2-(3-chlorophenyl)ethyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5698275.png)

![2-{[2-(acetylamino)phenyl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B5698278.png)

![N'-[(2-bromobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B5698281.png)

![2-{[4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-phenylethanone](/img/structure/B5698286.png)